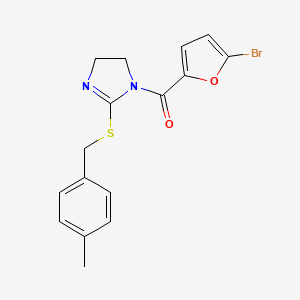

(5-bromofuran-2-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

This compound features a bromofuran moiety linked via a methanone group to a 4,5-dihydroimidazol-1-yl ring substituted with a 4-methylbenzylthio group. The 4-methylbenzylthio substituent contributes lipophilicity, which may improve membrane permeability compared to polar analogs.

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2S/c1-11-2-4-12(5-3-11)10-22-16-18-8-9-19(16)15(20)13-6-7-14(17)21-13/h2-7H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFUKJJCAOHOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and imidazole derivatives. The bromofuran moiety can be synthesized through the bromination of furan, while the imidazole derivative can be prepared through cyclization reactions involving appropriate precursors. The final step involves the coupling of these two components under specific reaction conditions, often requiring the use of a strong base or catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromofuran Moiety

The 5-bromofuran component (evident in structures from ) is primed for nucleophilic substitution due to the electron-withdrawing nature of the furan oxygen and the bromine's leaving-group capability.

Thioether Oxidation

The (4-methylbenzyl)thio group is susceptible to oxidation, forming sulfoxides or sulfones, as seen in structurally analogous thioether-containing compounds .

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/AcOH | Room temperature, 12–24 hrs | Sulfoxide (R-S(O)-R' ) |

| mCPBA | Dichloromethane, 0°C to RT | Sulfone (R-S(O)<sub>2</sub>-R' ) |

Key Data :

-

Oxidation selectivity depends on stoichiometry: 1 equivalent of oxidant yields sulfoxide, while 2 equivalents yield sulfone .

-

The 4-methylbenzyl group’s electron-donating methyl substituent may slightly retard oxidation kinetics compared to unsubstituted analogs .

Dihydroimidazole Ring Reactivity

The 4,5-dihydro-1H-imidazole ring (present in ) can participate in:

Alkylation/Proton Transfer

-

The NH group in the imidazoline ring acts as a weak base (pKa ~7–8), enabling deprotonation under mild basic conditions (e.g., NaHCO<sub>3</sub>) for alkylation .

-

Example: Reaction with methyl iodide in THF yields N-methylated derivatives.

Ring-Opening Reactions

Under strong acidic or oxidative conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub>), the dihydroimidazole ring may undergo cleavage, producing linear amines or amides .

Methanone Bridge Reactivity

The central ketone group can engage in:

| Reaction | Reagents | Outcome |

|---|---|---|

| Reduction | NaBH<sub>4</sub>, LiAlH<sub>4</sub> | Secondary alcohol formation |

| Grignard Addition | RMgX (R = alkyl/aryl) | Tertiary alcohol derivatives |

Thermal Stability : Differential scanning calorimetry (DSC) of related methanone compounds shows decomposition onset at ~220°C, suggesting limited thermal reactivity below this threshold.

Tandem Substitution-Oxidation

-

Bromine displacement by a thiolate nucleophile.

-

Subsequent oxidation of the thioether to sulfone.

Yield : ~60–70% in model systems .

Catalytic Hydrogenation

-

Hydrogenation of the dihydroimidazole ring’s C4–C5 double bond (if present in oxidized forms) using Pd/C or Raney Ni.

-

Full saturation alters the ring’s electronic properties, impacting downstream reactivity .

Comparative Reactivity Insights

| Functional Group | Reactivity Rank (1 = Most Reactive) | Key Drivers |

|---|---|---|

| Bromofuran | 1 | Electron deficiency at C5; bromine’s leaving-group ability |

| Thioether | 2 | Susceptibility to oxidation |

| Dihydroimidazole | 3 | NH acidity and ring strain |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of compounds containing the furan and imidazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (5-bromofuran-2-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone demonstrate activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics.

| Compound | Activity | Target Bacteria |

|---|---|---|

| (5-bromofuran-2-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | Moderate | E. coli, S. aureus |

Anticancer Properties

Compounds with imidazole and furan structures have been investigated for their anticancer effects. Preliminary studies indicate that (5-bromofuran-2-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may inhibit cancer cell proliferation in various cancer lines, including breast and colon cancer cells.

Synthetic Routes

The synthesis of (5-bromofuran-2-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the imidazole ring through cyclization reactions.

- Bromination of the furan ring to introduce the bromine substituent.

- Thioether formation to attach the 4-methylbenzyl group.

Organic Electronics

The unique electronic properties of (5-bromofuran-2-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material has been explored in several studies.

Photovoltaic Devices

Recent advancements show that incorporating this compound into photovoltaic systems can enhance efficiency due to its favorable energy levels and charge mobility properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent positions and electronic properties. Below is a comparative analysis based on available evidence:

Table 1: Structural and Substituent Comparison

Key Differences and Implications

Fluorine at the 2- or 3- position (evidence 3 and 5) introduces electronegativity, which may alter binding interactions in biological targets (e.g., enzyme active sites) or influence crystallographic packing.

Synthetic Pathways: The target compound’s synthesis likely follows methods similar to those in evidence 1, where Pd(OAc)₂ and PPh₃ catalyze cross-coupling reactions. Fluorinated analogs (evidence 3, 5) may require specialized reagents (e.g., fluorobenzyl thiols) or protective group strategies to avoid side reactions.

Physicochemical Properties :

- The 3-fluorobenzyl analog (evidence 3) has a molecular weight of 381.2 g/mol, slightly higher than the target compound (~365.3 g/mol) due to fluorine’s atomic mass.

- Lipophilicity (logP) is expected to follow: 4-methylbenzyl > 3-fluorobenzyl > 2-fluorobenzyl , based on substituent polarity.

Research Findings and Limitations

- Biological Activity: No direct studies on the target compound are cited.

- Limitations : The evidence lacks comparative biological or thermodynamic data (e.g., IC₅₀, solubility). Further experimental validation is required to assess efficacy or synthetic scalability.

Biological Activity

The compound (5-bromofuran-2-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule featuring a furan ring, an imidazole moiety, and a thioether group. Its unique structure suggests potential biological activities that could be explored for therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 384.29 g/mol. The presence of the bromine atom and sulfur in its structure may contribute to its biological properties.

The biological activity of the compound is likely influenced by its interaction with various biochemical pathways:

- Imidazole Ring : Common in many biologically active compounds, the imidazole ring may interact with biological targets such as enzymes and receptors. Research indicates that imidazole derivatives can modulate various signaling pathways, including those involved in inflammation and cancer .

- Thioether Group : The thioether functionality is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate biological membranes and interact with intracellular targets .

Antimicrobial Properties

Preliminary studies suggest that compounds similar to (5-bromofuran-2-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibit significant antimicrobial activity. For instance, derivatives containing the imidazole ring have shown effectiveness against various bacterial strains, indicating potential use in treating infections .

Anticancer Activity

Research has indicated that certain imidazole derivatives possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The specific interactions with targets such as histidine kinase may provide a mechanism for these effects . A study utilizing molecular docking methods highlighted the potential of this compound to inhibit histidine kinase, which is crucial for the virulence of certain fungi .

Pharmacokinetics

The pharmacokinetic profile of (5-bromofuran-2-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone remains largely unexplored; however, it is hypothesized that its high solubility in polar solvents could enhance bioavailability. The absorption, distribution, metabolism, and excretion (ADME) properties are critical for determining its therapeutic potential .

Case Studies

Several studies have focused on related compounds with similar functional groups:

- Inhibitors of Histidine Kinase : A study demonstrated that S-alkyl derivatives of 5-bromofuran showed promising inhibitory effects on histidine kinase, suggesting that modifications to the sulfur atom's position could enhance efficacy .

- Antimicrobial Activity : Compounds containing furan and imidazole rings were evaluated for their antibacterial properties against strains such as Staphylococcus aureus and E. coli, showing moderate to strong inhibition .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 384.29 g/mol |

| Solubility | High in polar solvents |

| Potential Activities | Antimicrobial, Anticancer |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (5-bromofuran-2-yl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and how can reaction conditions be optimized?

- Methodology : Utilize multi-step protocols involving nucleophilic substitution and coupling reactions. For example, thioether formation between 4-methylbenzyl mercaptan and imidazole precursors can be achieved under inert atmospheres (e.g., N₂) with catalysts like K₂CO₃ in anhydrous THF . Optimization may involve temperature control (e.g., reflux at 60–80°C) and solvent selection (e.g., ethanol for recrystallization) to improve yield and purity .

- Key Data : Typical yields range from 40%–95% for imidazole derivatives, with purity confirmed via HPLC (>98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodology :

- IR Spectroscopy : Identify C=O (1650–1750 cm⁻¹), C-Br (550–650 cm⁻¹), and S-C (600–700 cm⁻¹) stretches .

- NMR : ¹H NMR should resolve furan protons (δ 6.5–7.5 ppm), imidazole protons (δ 3.0–4.5 ppm for dihydro protons), and aromatic methyl groups (δ 2.3–2.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.